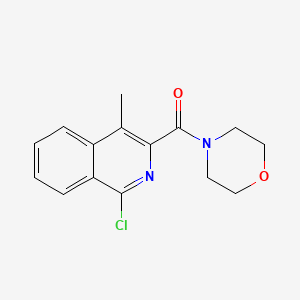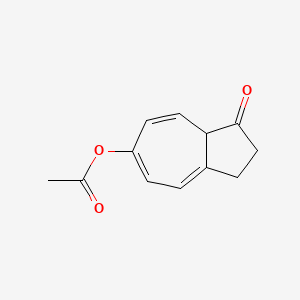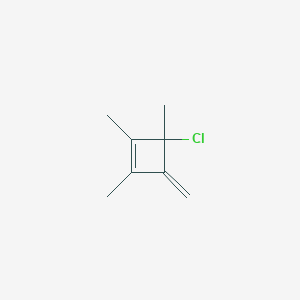![molecular formula C14H23Br B14375671 10-Bromo-10-tert-butyldispiro[2.0.5~4~.1~3~]decane CAS No. 88672-86-0](/img/structure/B14375671.png)
10-Bromo-10-tert-butyldispiro[2.0.5~4~.1~3~]decane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-Bromo-10-tert-butyldispiro[205~4~1~3~]decane is a complex organic compound characterized by its unique dispiro structure This compound contains a bromine atom and a tert-butyl group attached to a decane backbone, which includes two spiro-connected rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10-Bromo-10-tert-butyldispiro[2.0.5~4~.1~3~]decane typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound, followed by the introduction of the tert-butyl group through a series of substitution reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and alkylation processes. These methods are optimized for efficiency and cost-effectiveness, ensuring that the compound can be produced in sufficient quantities for commercial use. The use of advanced equipment and controlled reaction environments helps maintain the quality and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
10-Bromo-10-tert-butyldispiro[2.0.5~4~.1~3~]decane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Addition Reactions: The double bonds in the dispiro structure can undergo addition reactions with various reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include halogens, organometallic compounds, and oxidizing or reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted dispiro compounds, while oxidation reactions can produce oxidized derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
10-Bromo-10-tert-butyldispiro[2.0.5~4~.1~3~]decane has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Medicine: Research into the potential therapeutic applications of this compound includes its use in drug development and as a probe for studying disease mechanisms.
Industry: The compound’s chemical properties make it useful in the development of new materials and industrial processes.
Wirkmechanismus
The mechanism of action of 10-Bromo-10-tert-butyldispiro[2.0.5~4~.1~3~]decane involves its interaction with specific molecular targets and pathways. The bromine atom and tert-butyl group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The dispiro structure also contributes to its unique chemical behavior, allowing it to participate in various reactions and processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 10-Bromo-10-methyldispiro[2.0.54.13]decane
- 10,10-Dibromodispiro[2.0.54.13]decane
- 10-Bromo-10-(α-bromobenzyl)anthrone
Uniqueness
Compared to similar compounds, 10-Bromo-10-tert-butyldispiro[205~4~1~3~]decane stands out due to its specific functional groups and dispiro configuration
Eigenschaften
CAS-Nummer |
88672-86-0 |
|---|---|
Molekularformel |
C14H23Br |
Molekulargewicht |
271.24 g/mol |
IUPAC-Name |
10-bromo-10-tert-butyldispiro[2.0.54.13]decane |
InChI |
InChI=1S/C14H23Br/c1-11(2,3)14(15)12(13(14)9-10-13)7-5-4-6-8-12/h4-10H2,1-3H3 |
InChI-Schlüssel |
ZWJDUZQVWHCWSA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1(C2(C13CC3)CCCCC2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(2,2-Diphenylethenyl)-8-methyl-8-azabicyclo[3.2.1]octane](/img/structure/B14375604.png)
![Bicyclo[5.2.1]deca-1,6-diene](/img/structure/B14375607.png)
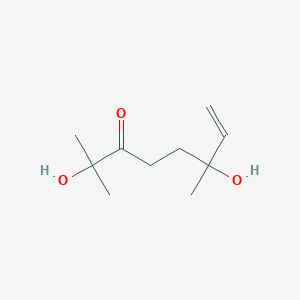
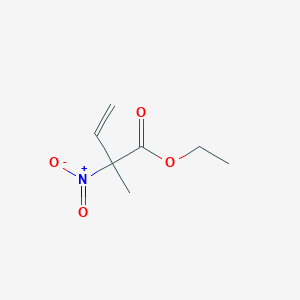
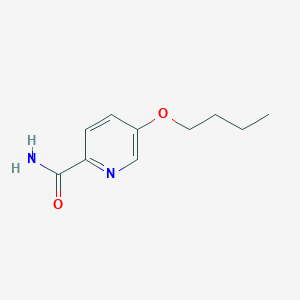
![({3-[(Pyridin-3-yl)oxy]propyl}sulfanyl)acetic acid](/img/structure/B14375637.png)
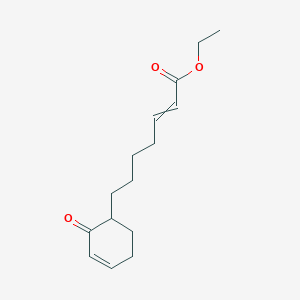

![6-Nitrosobenzo[h]quinolin-5(1H)-one](/img/structure/B14375659.png)
